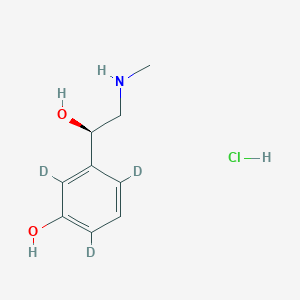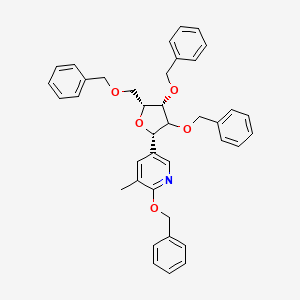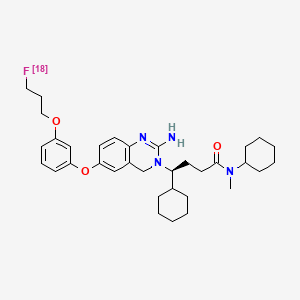
Bace1-IN-7-18F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bace1-IN-7-18F is a positron emission tomography radioligand used for imaging beta-secretase 1 (BACE1) in the human brain. BACE1 is an enzyme implicated in the pathophysiology of Alzheimer’s disease, making this compound a valuable tool in neurodegenerative disease research .
Méthodes De Préparation
The synthesis of Bace1-IN-7-18F involves the incorporation of the radioactive isotope fluorine-18 into a BACE1 inhibitor scaffold. The synthetic route typically includes the following steps:
Synthesis of the precursor molecule: This involves the preparation of a BACE1 inhibitor scaffold with a suitable leaving group for fluorination.
Radiofluorination: The precursor is then subjected to nucleophilic substitution with fluorine-18, usually in the form of [^18F]fluoride ion, under specific reaction conditions such as high temperature and the presence of a phase-transfer catalyst.
Industrial production methods for this compound involve automated synthesis modules that can handle the radioisotope safely and efficiently, ensuring consistent production quality and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Bace1-IN-7-18F primarily undergoes nucleophilic substitution reactions during its synthesis. The key reactions include:
Nucleophilic substitution: The precursor molecule undergoes nucleophilic substitution with [^18F]fluoride ion to form the final radiolabeled compound.
Oxidation and reduction: These reactions are not typically involved in the synthesis of this compound but may be relevant in the metabolic pathways of the compound in vivo.
Common reagents and conditions: The synthesis involves reagents such as [^18F]fluoride ion, phase-transfer catalysts, and solvents like acetonitrile.
Applications De Recherche Scientifique
Bace1-IN-7-18F has several scientific research applications, particularly in the field of neurodegenerative diseases:
Alzheimer’s disease research: this compound is used in positron emission tomography imaging to study the distribution and activity of BACE1 in the brain.
Drug development: The compound is used to evaluate the efficacy of BACE1 inhibitors in clinical trials.
Basic neuroscience research: This compound is used to study the normal physiological role of BACE1 in the brain, providing insights into its functions beyond amyloid plaque formation.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Bace1-IN-7-18F is unique among BACE1 inhibitors due to its radiolabeling with fluorine-18, which allows for positron emission tomography imaging. Similar compounds include:
[18F]PF-06684511: Another fluorine-18 labeled BACE1 inhibitor used for positron emission tomography imaging.
11-oxotigogenin: A natural compound identified as a potential BACE1 inhibitor through molecular docking studies.
Peiminine and 27-Deoxywithaferin A: Plant-based compounds identified as potential BACE1 inhibitors through virtual screening and molecular dynamics simulations.
This compound stands out due to its specific application in imaging and its ability to provide real-time insights into BACE1 activity in the brain.
Propriétés
Formule moléculaire |
C34H47FN4O3 |
|---|---|
Poids moléculaire |
577.8 g/mol |
Nom IUPAC |
(4S)-4-[2-amino-6-[3-(3-(18F)fluoranylpropoxy)phenoxy]-4H-quinazolin-3-yl]-N,4-dicyclohexyl-N-methylbutanamide |
InChI |
InChI=1S/C34H47FN4O3/c1-38(27-12-6-3-7-13-27)33(40)19-18-32(25-10-4-2-5-11-25)39-24-26-22-30(16-17-31(26)37-34(39)36)42-29-15-8-14-28(23-29)41-21-9-20-35/h8,14-17,22-23,25,27,32H,2-7,9-13,18-21,24H2,1H3,(H2,36,37)/t32-/m0/s1/i35-1 |
Clé InChI |
DWENOORUPLNQAO-VKZGDQESSA-N |
SMILES isomérique |
CN(C1CCCCC1)C(=O)CC[C@@H](C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC(=C5)OCCC[18F])N=C3N |
SMILES canonique |
CN(C1CCCCC1)C(=O)CCC(C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC(=C5)OCCCF)N=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
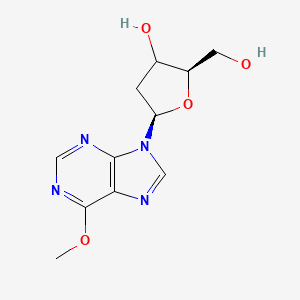
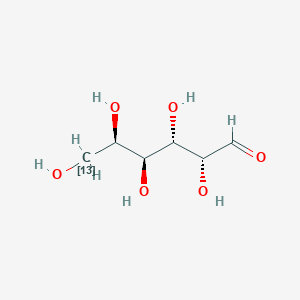
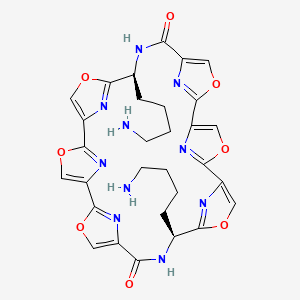



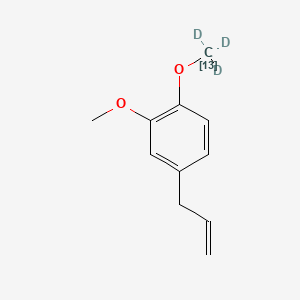

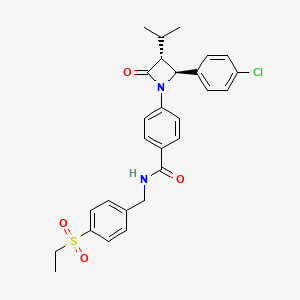
![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
